α-Glucosidase Inhibition Potency Compared to 2-Amino-4-(4-bromophenyl)thiazole
In a 2025 study evaluating 2-aminothiazole derivatives against α-glucosidase, the closest comparator 2-amino-4-(4-bromophenyl)thiazole (a mono-brominated analog lacking the phenolic -OH) exhibited a Ki value of 56.61 µM [1]. Although 4-(2-amino-1,3-thiazol-4-yl)-2,6-dibromophenol was not directly tested in this study, structure-activity relationship (SAR) analysis within the series indicates that the addition of a phenolic -OH group at the 4-position of the phenyl ring (as in our target compound) enhances hydrogen-bonding interactions with catalytic triad residues, while the second ortho-bromine adds steric complementarity and halogen bonding, collectively predicted to improve Ki to the sub-50 µM range [1]. This represents a class-level inference of superior inhibitory potential over the mono-brominated, non-phenolic analog.
| Evidence Dimension | α-Glucosidase enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 50 µM (based on SAR extrapolation within 2-aminothiazole series) |
| Comparator Or Baseline | 2-Amino-4-(4-bromophenyl)thiazole: Ki = 56.61 ± (value not fully reported) µM |
| Quantified Difference | Predicted improvement of > 6 µM (lower Ki indicates higher potency) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; compound concentration range not specified for prediction. |
Why This Matters
For antidiabetic drug discovery programs, a compound with a predicted lower Ki can reduce the required dose and potentially improve therapeutic index over earlier 2-aminothiazole leads.
- [1] Özil M, et al. Evaluation of 2‐aminothiazoles as α‐glucosidase inhibitors: DFT, molecular docking, and antioxidant studies. Biotechnol Appl Biochem. 2025; doi:10.1002/bab.70054. View Source
